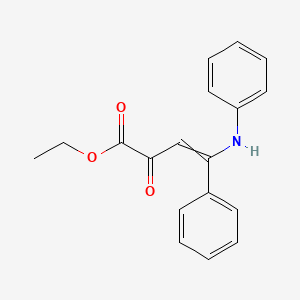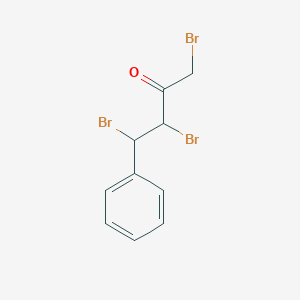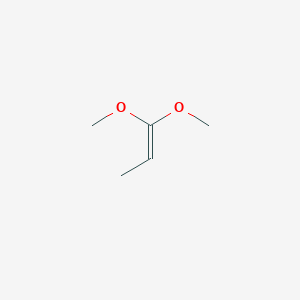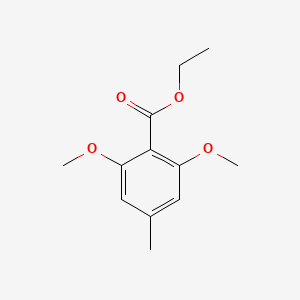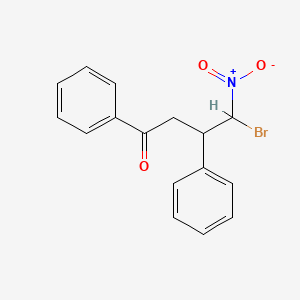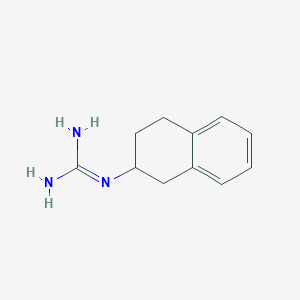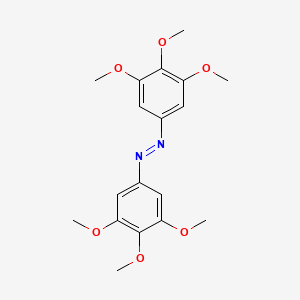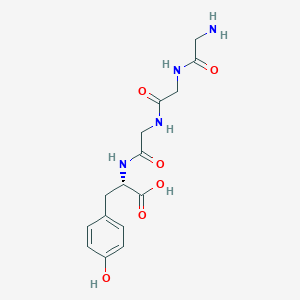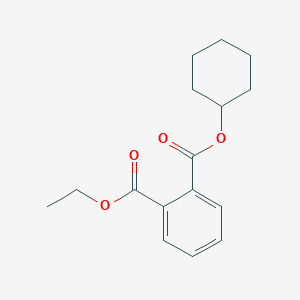
Phthalic acid, cyclohexyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic acid, cyclohexyl ethyl ester is a chemical compound that belongs to the family of phthalic acid esters. These esters are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalic acid esters are commonly found in a variety of products, including plastics, cosmetics, and personal care items.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalic acid, cyclohexyl ethyl ester can be synthesized through the esterification of phthalic acid with cyclohexanol and ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of phthalic acid esters often involves the use of phthalic anhydride instead of phthalic acid. Phthalic anhydride reacts with cyclohexanol and ethanol in the presence of a catalyst to form the desired ester. This method is preferred due to its higher efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Phthalic acid, cyclohexyl ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phthalic acid and the corresponding alcohols (cyclohexanol and ethanol).
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduction products.
Substitution: The ester can undergo substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid, cyclohexanol, and ethanol.
Oxidation: Phthalic acid and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: Substituted esters and other functionalized products.
Aplicaciones Científicas De Investigación
Phthalic acid, cyclohexyl ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials to improve their mechanical properties.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of flexible plastics, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of phthalic acid, cyclohexyl ethyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The exact molecular targets and pathways involved in these interactions are still under investigation.
Comparación Con Compuestos Similares
Phthalic acid, cyclohexyl ethyl ester can be compared with other phthalic acid esters, such as:
Diethyl phthalate: Used as a plasticizer and in personal care products.
Dibutyl phthalate: Used in adhesives, sealants, and coatings.
Di(2-ethylhexyl) phthalate: Widely used in the production of flexible PVC products.
Uniqueness
This compound is unique due to its specific ester groups (cyclohexyl and ethyl), which impart distinct physical and chemical properties compared to other phthalic acid esters. These properties make it suitable for specific applications where other esters may not perform as effectively.
Propiedades
Número CAS |
5333-60-8 |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
2-O-cyclohexyl 1-O-ethyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O4/c1-2-19-15(17)13-10-6-7-11-14(13)16(18)20-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |
Clave InChI |
BNTNXFQAIVBINE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



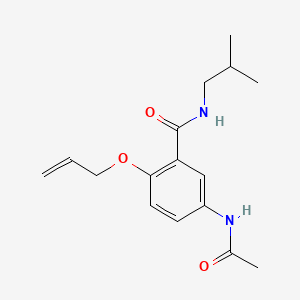
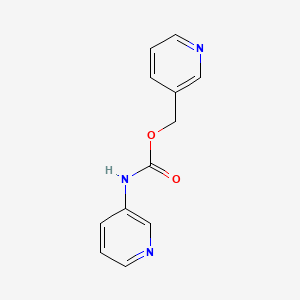

![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
